molecular formula C7H9ClN2O B567420 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride CAS No. 1332581-57-3

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride

Cat. No.: B567420
CAS No.: 1332581-57-3
M. Wt: 172.612
InChI Key: RZGKBSSATKJQCB-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride is a heterocyclic compound that has garnered attention in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique imidazo[1,2-a]pyridine core, which is known for its diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It has been associated with the inhibition of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), two enzymes that are crucial in cellular signaling and gene expression . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways and gene expression . By inhibiting PI3K and HDAC, it can induce multiple epigenetic modifications affecting signaling networks . This can lead to changes in cellular metabolism and potentially influence the growth and proliferation of cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a dual inhibitor of PI3K and HDAC, it can affect multiple pathways at the molecular level . This dual inhibitory action allows it to exert its effects more broadly within the cell .

Temporal Effects in Laboratory Settings

It is known that the compound has potent antiproliferative activities against certain cell lines, suggesting potential long-term effects on cellular function

Metabolic Pathways

Given its inhibitory effects on PI3K and HDAC, it is likely that it interacts with enzymes or cofactors in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride typically involves the condensation of 1,3-diketones with cyanoacetamide in the presence of a base. The reaction is carried out by refluxing the components in ethanol with ammonium acetate as a catalyst . This method yields yellowish, crystalline materials that exhibit light blue fluorescence both in solutions and in the crystalline state .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride stands out due to its dual inhibitory activity against HDAC and PI3K, which is not commonly observed in similar compounds. This unique mechanism of action enhances its potential as a therapeutic agent, particularly in cancer treatment .

Properties

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c10-7-3-1-2-6-8-4-5-9(6)7;/h1-3,8H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGKBSSATKJQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=CC=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724468
Record name 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332581-57-3
Record name 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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